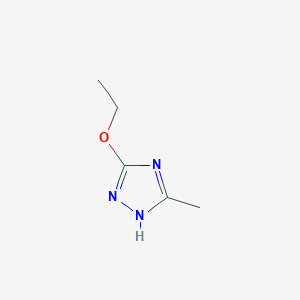![molecular formula C11H9N3S2 B1598085 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol CAS No. 500112-74-3](/img/structure/B1598085.png)
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Übersicht
Beschreibung
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is an organic compound with the molecular formula C11H9N3S2 . It is a powder form substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the preparation of starting triazoles from commercially available precursors and their conversion to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been described . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has also been implemented via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring fused with a triazole ring, with a methylphenyl group attached . The InChI Key is LNDYWRMGFKFDTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale yellow powder with an assay (HPLC) of ≥95.0% and a melting point between 193.0-203.0°C .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field: Organic Chemistry
- Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application: The synthesis of these scaffolds involves the use of 3-amino-1,2,4-triazole . The specific methods and procedures can vary depending on the desired scaffold structure .
- Results or Outcomes: The synthesis methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Antifungal Activity of Triazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
- Methods of Application: The specific methods of synthesis and application would depend on the specific triazole derivative and the target fungal species .
- Results or Outcomes: The results of these studies would depend on the specific derivative and fungal species, but the referenced study suggests that some triazole derivatives may have significant antifungal activity .
Use in Dye Manufacturing
- Scientific Field: Industrial Chemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used as intermediates in the production of cationic dyes .
- Methods of Application: The specific methods would depend on the type of dye being produced .
- Results or Outcomes: The use of these intermediates can lead to the production of a variety of red dyes .
Use in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used in the synthesis of various drugs .
- Methods of Application: The specific methods would depend on the drug being synthesized .
- Results or Outcomes: The use of these intermediates can lead to the production of various drugs .
Use as a Defoliant
- Scientific Field: Agrochemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used as defoliants, particularly for cotton plants .
- Methods of Application: The specific methods would depend on the type of crop and the desired defoliation effect .
- Results or Outcomes: The use of these compounds can lead to effective defoliation of crops .
Use in Energetic Materials
- Scientific Field: Materials Science
- Summary of Application: Certain 1,2,4-triazole derivatives, such as 3-Nitro-1,2,4-triazol-5-one (NTO), are used as high energetic materials . These materials find applications as low explosives (propellants and pyrotechnics) and high explosives .
- Methods of Application: The specific methods would depend on the type of energetic material being produced .
- Results or Outcomes: The use of these compounds can lead to the production of less sensitive, thermally stable high energetic materials .
Use in Surface Enhanced Raman Scattering Probes
- Scientific Field: Analytical Chemistry
- Summary of Application: Certain 1,2,4-triazole derivatives have been used in the design of surface enhanced Raman scattering (SERS) probes for fast and accurate detection of DNA markers .
- Methods of Application: The specific methods would depend on the type of SERS probe being designed .
- Results or Outcomes: The use of these compounds can lead to the development of effective SERS probes for DNA marker detection .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYWRMGFKFDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368347 | |
| Record name | ST50134180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol | |
CAS RN |
500112-74-3 | |
| Record name | ST50134180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)








